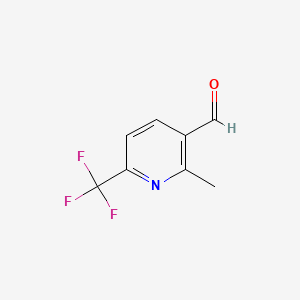

2-Methyl-6-(trifluoromethyl)nicotinaldehyde

Description

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGVNSFXEFHMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651723 | |

| Record name | 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545394-83-0 | |

| Record name | 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, a key heterocyclic building block in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of target molecules, making this aldehyde a valuable precursor for drug discovery and development.[1] This document delves into two primary, field-proven methodologies: the selective oxidation of the corresponding primary alcohol and the controlled reduction of a carboxylic acid derivative. For each strategy, we provide a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the selection of reagents and reaction conditions.

Introduction and Retrosynthetic Analysis

The 2-methyl-6-(trifluoromethyl)pyridine scaffold is a privileged structure found in numerous biologically active compounds.[2][3] The aldehyde functionality at the 3-position serves as a versatile synthetic handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The (Target Molecule 1 ) can be approached from several key precursors, as illustrated in the retrosynthetic analysis below.

The most direct and common approaches involve a single functional group interconversion from either the corresponding alcohol (2 ) or carboxylic acid (3 ). These precursors, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol and 2-Methyl-6-(trifluoromethyl)nicotinic acid, are readily accessible, making these routes highly attractive for laboratory and potential scale-up applications.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy I: Oxidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. The primary challenge is to prevent over-oxidation to the carboxylic acid.[4] This necessitates the use of mild and selective oxidizing agents. We will detail two highly reliable methods: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation. The starting material, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, is a commercially available compound.[1][5]

Principle and Rationale: Selecting an Oxidant

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent renowned for its mildness, selectivity, and operational simplicity.[6] It operates under neutral conditions at room temperature, making it compatible with a wide range of sensitive functional groups. The reaction work-up is straightforward, typically involving a simple filtration and extraction.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[7] It is also exceptionally mild and highly selective for producing aldehydes from primary alcohols.[8] Key advantages include its wide functional group tolerance and the volatility of its byproducts, which simplifies purification.[9] However, it requires cryogenic temperatures (-78 °C) to prevent side reactions and generates dimethyl sulfide, a malodorous byproduct that must be handled in a well-ventilated fume hood.[7][10][11]

Experimental Protocols

Caption: Workflow for the Dess-Martin Periodinane oxidation.

Step-by-Step Methodology:

-

To a stirred solution of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (2 ) (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion.

-

Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).

-

Stir vigorously until the solid dissolves and the two layers become clear.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound (1 ).

Step-by-Step Methodology:

-

In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (~0.2 M) and cool to -78 °C using a dry ice/acetone bath.

-

Add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir for 15 minutes.

-

Add a solution of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (2 ) (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C. Stir for 30 minutes.

-

Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 45 minutes.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Summary

| Parameter | Dess-Martin Oxidation | Swern Oxidation |

| Primary Reagents | Dess-Martin Periodinane | Oxalyl Chloride, DMSO, Triethylamine |

| Temperature | Room Temperature | -78 °C to Room Temperature |

| Typical Yields | 85-95% | 80-95% |

| Key Advantages | Simple setup, mild, no odor | High selectivity, volatile byproducts |

| Key Disadvantages | Potentially explosive reagent | Requires cryogenic temps, malodorous byproduct |

Synthetic Strategy II: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

An alternative route begins with the corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid. The direct reduction of a carboxylic acid to an aldehyde is challenging as most powerful reducing agents (e.g., LiAlH₄) will proceed to the primary alcohol.[12] Therefore, a two-step sequence involving the formation of an activated intermediate that is stable to further reduction is required.[13]

Principle and Rationale: Controlled Reduction

The strategy involves converting the carboxylic acid into a derivative that can be reduced to the aldehyde oxidation state and then stops. Amides, particularly sterically hindered ones or those that form stable hemiaminal intermediates, are excellent candidates. A patented process for related nicotinaldehydes utilizes a morpholinamide intermediate, which is then reduced with a mild, sterically hindered hydride reagent.[14] The bulky hydride selectively delivers one equivalent of hydride and the resulting tetrahedral intermediate is stable until acidic workup, which hydrolyzes it to the desired aldehyde.

Experimental Protocol: Two-Step Reduction via Morpholinamide

Caption: Workflow for the reduction of a nicotinic acid to a nicotinaldehyde.

Step-by-Step Methodology:

Part A: Synthesis of the N-Morpholinyl Amide

-

Suspend 2-Methyl-6-(trifluoromethyl)nicotinic acid (3 ) (1.0 eq) in an anhydrous solvent like toluene.

-

Add thionyl chloride (SOCl₂) (1.2 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2-4 hours until the acid is consumed (monitor by TLC or disappearance of solids).

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude acid chloride is used directly in the next step.

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of morpholine (2.5 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the amide intermediate by column chromatography or recrystallization.

Part B: Reduction to the Aldehyde

-

Dissolve the purified N-morpholinyl amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.5 eq) in THF dropwise.

-

Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC.

-

Quench the reaction at low temperature by the slow addition of 1 M HCl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the final product, this compound (1 ), by flash column chromatography.

Purification and Characterization

Purification: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective.

Characterization Data:

-

IUPAC Name: 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde[15]

-

Molecular Formula: C₈H₆F₃NO[15]

-

Appearance: Typically a white to off-white solid.

-

¹H NMR (CDCl₃): Expect signals corresponding to the aldehyde proton (~10.0 ppm), two aromatic protons on the pyridine ring (~7.5-8.5 ppm), and the methyl group protons (~2.7 ppm).

-

¹³C NMR (CDCl₃): Expect signals for the aldehyde carbonyl, the carbons of the pyridine ring (including the CF₃-bearing carbon as a quartet), and the methyl carbon.

-

Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight.

Conclusion

The can be reliably achieved through high-yielding and selective methods. For laboratory-scale synthesis where operational simplicity is valued, the Dess-Martin Periodinane oxidation of the corresponding alcohol is the superior choice due to its mild, room-temperature conditions. For larger-scale operations or when DMP is not desirable, the Swern oxidation offers an excellent, albeit more technically demanding, alternative. The reduction of the nicotinic acid derivative provides a robust pathway when the alcohol precursor is less accessible or more expensive than the acid. The selection of the optimal route will ultimately depend on factors such as scale, available starting materials, and equipment.

References

- 1. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6-(Trifluoromethyl)pyridine-3-methanol 97 386704-04-7 [sigmaaldrich.com]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Swern Oxidation [organic-chemistry.org]

- 12. ir.library.louisville.edu [ir.library.louisville.edu]

- 13. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 14. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 15. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde. It details synthetic routes for its preparation and explores its reactivity, with a focus on key transformations such as the Horner-Wadsworth-Emmons reaction and the formation of bioactive isoxazole derivatives. Furthermore, this guide highlights the significance of the 2-methyl-6-(trifluoromethyl)nicotinyl scaffold in medicinal chemistry, exemplified by its role as a crucial intermediate in the synthesis of the approved drug, Pexidartinib. Safety, handling, and solubility characteristics are also discussed to provide a complete resource for researchers and professionals in the field of drug development.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group (-CF3) is particularly influential in this regard. When combined with a pyridine scaffold, a privileged heterocyclic motif in numerous pharmaceuticals, the resulting trifluoromethylpyridine derivatives become highly valuable building blocks for drug discovery.

This compound, a member of this important class of compounds, has emerged as a key intermediate in the synthesis of complex molecular architectures with significant therapeutic potential. This guide aims to be an in-depth resource, consolidating the known physical and chemical properties of this aldehyde, providing insights into its synthesis and reactivity, and showcasing its applications in the pharmaceutical industry.

Molecular Structure and Identification

-

IUPAC Name: 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde[1]

-

CAS Number: 545394-83-0[1]

-

Molecular Formula: C₈H₆F₃NO[1]

-

Molecular Weight: 189.14 g/mol

-

Canonical SMILES: CC1=NC(C(F)(F)F)=CC=C1C=O[1]

-

InChI Key: HHGVNSFXEFHMGQ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning chemical reactions, selecting appropriate solvents, and developing purification strategies.

| Property | Value | Source |

| Physical State | Solid, crystals | Sigma-Aldrich |

| Melting Point | 157-161 °C | LookChem[2] |

| Boiling Point (Predicted) | 209.7 ± 40.0 °C | LookChem[2] |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | LookChem[2] |

| Solubility | Sparingly soluble in water (6.1E-4 g/L at 25°C). Solubility in organic solvents is generally good, particularly in polar aprotic solvents. For example, related trifluoromethylpyridines show good solubility in solvents like dichloromethane, ethanol, and methanol. | LookChem[2], ResearchGate[3] |

| pKa (Predicted) | -0.54 ± 0.22 | LookChem[2] |

| LogP (Predicted) | 2.22130 | LookChem[2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) in the downfield region (around 10 ppm). The aromatic protons on the pyridine ring will appear as doublets or multiplets in the aromatic region (7-9 ppm). A singlet corresponding to the methyl group (CH₃) will be observed in the upfield region (around 2.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will feature a resonance for the carbonyl carbon of the aldehyde at a significant downfield shift (around 190 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons of the pyridine ring will have distinct signals in the 120-160 ppm range, and the methyl carbon will be observed in the aliphatic region.

-

FT-IR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be present, as well as strong C-F stretching bands characteristic of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (189.04 g/mol for [M]⁺). Fragmentation patterns will likely involve the loss of the formyl group (CHO) and potentially the trifluoromethyl group (CF₃).

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the reduction of its corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid.

Caption: General synthetic route to the title compound.

Experimental Protocol: Conceptual Outline for the Reduction of 2-Methyl-6-(trifluoromethyl)nicotinic acid

-

Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reduction: The activated intermediate can then be reduced to the aldehyde. A common method for this transformation is the Rosenmund reduction, which employs catalytic hydrogenation (H₂ over a poisoned palladium catalyst, such as Pd/BaSO₄) of the acid chloride. Alternatively, direct reduction of the carboxylic acid or its ester derivative can be achieved using hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove reagents and byproducts. The crude product is then purified, typically by column chromatography on silica gel.

Key Reactions and Synthetic Utility

This compound is a versatile intermediate that participates in a variety of important organic transformations.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes. In this reaction, the aldehyde reacts with a stabilized phosphonate ylide to form an α,β-unsaturated product, predominantly with an (E)-configuration.[4]

Caption: Horner-Wadsworth-Emmons olefination.

Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Reaction

-

Ylide Formation: A suitable phosphonate ester (e.g., triethyl phosphonoacetate) is deprotonated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (typically 0 °C to -78 °C) to generate the phosphonate ylide in situ.

-

Reaction with Aldehyde: A solution of this compound in the same solvent is then added dropwise to the ylide solution.

-

Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Isoxazoles are an important class of five-membered heterocycles that exhibit a wide range of biological activities. This compound can serve as a precursor for the synthesis of isoxazoles through the formation of an intermediate oxime, followed by cyclization.

Caption: Synthesis of isoxazoles from the title aldehyde.

Experimental Protocol: General Procedure for Isoxazole Synthesis

-

Oxime Formation: this compound is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, in a suitable solvent like ethanol or a mixture of ethanol and water. The reaction is typically stirred at room temperature until the aldehyde is consumed.

-

Cyclization: The intermediate oxime can be isolated or used in situ. For the cyclization step, a common method involves reaction with an electrophilic halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), in a solvent like dimethylformamide (DMF). This promotes an intramolecular cyclization to form the isoxazole ring.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final isoxazole derivative is purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The 2-methyl-6-(trifluoromethyl)nicotinyl scaffold is of significant interest to medicinal chemists due to the favorable physicochemical properties imparted by the trifluoromethyl group, which can lead to improved metabolic stability and enhanced binding interactions with biological targets.

A notable example of the application of this compound is in the synthesis of Pexidartinib (Turalio®), a kinase inhibitor approved by the FDA for the treatment of tenosynovial giant cell tumor.[5] In the synthesis of Pexidartinib, 6-(Trifluoromethyl)nicotinaldehyde (a closely related analog) is used as a key intermediate.[5] This underscores the importance of this class of aldehydes in the development of novel therapeutics.

The reactivity of the aldehyde group allows for its conversion into various functional groups, enabling the construction of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety, Handling, and Storage

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[2]

-

Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: The compound is sensitive to air and should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C.[2]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive aldehyde functionality, a metabolically robust trifluoromethyl group, and a biologically relevant pyridine core makes it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity, with the aim of facilitating its effective use in research and drug development endeavors. The successful application of a closely related analog in the synthesis of the FDA-approved drug Pexidartinib highlights the significant potential of this chemical scaffold in the ongoing quest for new and improved medicines.

References

-

Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. (2025). ResearchGate. [Link]

-

This compound, 97%. LookChem. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Buy 2-Methyl-6-(trifluoromethyl)nicotinic acid | 261635-93-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (CAS 545394-83-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Methyl-6-(trifluoromethyl)nicotinaldehyde, with the CAS number 545394-83-0, is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its structure, which combines a reactive aldehyde group, a methyl substituent, and a trifluoromethyl moiety on a pyridine ring, makes it a valuable tool for medicinal chemists. The trifluoromethyl group is of particular importance in drug design, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important building block.

Chemical Properties and Identifiers

A clear understanding of the fundamental properties of a chemical is crucial for its effective use in research and development.

| Property | Value |

| CAS Number | 545394-83-0 |

| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde |

| Molecular Formula | C₈H₆F₃NO |

| Molecular Weight | 189.14 g/mol |

| Canonical SMILES | CC1=NC(C(F)(F)F)=CC=C1C=O |

| InChI | InChI=1S/C8H6F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10,11)/h2-4H,1H3 |

| InChI Key | HHGVNSFXEFHMGQ-UHFFFAOYSA-N |

Synthesis and Purification

The preparation of this compound can be approached through a multi-step synthesis, culminating in the selective oxidation of a primary alcohol. A plausible and efficient synthetic pathway is outlined below.

Conceptual Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established chemical transformations for similar substrates. Optimization may be required for specific laboratory conditions.

Step 1: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinic acid to (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methyl-6-(trifluoromethyl)nicotinic acid in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Carefully add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Filter the resulting precipitate and wash it thoroughly with THF.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol can be purified by column chromatography on silica gel.

Step 2: Oxidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol to this compound

-

Reaction Setup: Dissolve the (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol obtained from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

-

Oxidant Addition: Add an oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) to the solution. The oxidation of the related (6-(trifluoromethyl)pyridin-3-yl)methanol to its corresponding aldehyde using MnO₂ is a well-documented procedure.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, remove the solid oxidant by filtration through a pad of celite. Wash the filter cake with the reaction solvent.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization to obtain the final product.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 9-10 ppm. The two aromatic protons on the pyridine ring will likely appear as doublets in the aromatic region (7-9 ppm). The methyl protons (CH₃) will be a singlet in the upfield region, typically around 2.5-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the aldehyde carbonyl carbon at around 190-200 ppm. The carbon of the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms. The remaining aromatic and methyl carbons will appear at their characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. C-H stretching vibrations for the aromatic ring and the methyl group, as well as C-F stretching bands for the trifluoromethyl group, will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.14 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group and other characteristic fragments.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound dictates its reactivity and makes it a versatile synthetic intermediate.

Reactivity of the Aldehyde Group

The aldehyde functionality is the primary site for a variety of chemical transformations:

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

-

Wittig and Horner-Wadsworth-Emmons Reactions: It can undergo olefination reactions with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) to form alkenes. The Horner-Wadsworth-Emmons reaction is particularly useful as it often provides good stereoselectivity for the E-alkene.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as aldol and Knoevenagel condensations, to form new carbon-carbon bonds.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (2-methyl-6-(trifluoromethyl)nicotinic acid) or reduced to the primary alcohol ((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol).

Influence of the Pyridine Ring and Substituents

The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry. A prominent example of the utility of a closely related compound is the use of 6-(Trifluoromethyl)nicotinaldehyde in the synthesis of Pexidartinib .

Case Study: Synthesis of Pexidartinib

Pexidartinib (Turalio®) is an FDA-approved kinase inhibitor for the treatment of tenosynovial giant cell tumor. A key step in its synthesis involves the reductive amination of 6-(Trifluoromethyl)nicotinaldehyde with an appropriate amine.

Caption: Reductive amination as a key step in the synthesis of Pexidartinib.

This synthetic strategy highlights the importance of trifluoromethyl-substituted nicotinaldehydes as key building blocks for accessing complex and biologically active molecules. The principles of this reaction are directly applicable to this compound for the synthesis of novel pharmaceutical candidates.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive aldehyde, a stabilizing methyl group, and a bioisosteric trifluoromethyl group on a pyridine scaffold provides chemists with a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will enable researchers to fully leverage its potential in their drug discovery and development endeavors.

References

-

LookChem. (n.d.). This compound, 97%. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (2023, November 20). Horner–Wadsworth–Emmons reaction. Retrieved January 4, 2026, from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 4, 2026, from [Link]

- Ni, C., Hu, M., & Hu, J. (2015). The unique role of fluorine in the design of logs and related materials.

- LookChem. (n.d.). *this compound,

Spectroscopic Characterization of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde: A Technical Guide

Introduction: The Imperative of Spectroscopic Elucidation

In the landscape of modern chemical synthesis and drug discovery, the unambiguous structural confirmation of novel molecular entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. Each technique provides a unique and complementary piece of the structural puzzle. For a molecule like 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (Figure 1), with its distinct arrangement of functional groups on a pyridine scaffold, a multi-technique approach is essential for unequivocal characterization. This guide will delve into the predicted spectroscopic data for this compound and provide robust, field-proven protocols for its experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, we can deduce the chemical environment, proximity, and bonding of the constituent atoms.

Predicted NMR Data

The predicted NMR data for this compound is summarized in Table 1. These predictions are based on established chemical shift principles for substituted pyridine derivatives.[1][2] The electron-withdrawing nature of the nitrogen atom, the aldehyde, and the trifluoromethyl group significantly influences the chemical shifts of the ring protons and carbons, generally shifting them downfield.[1]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale |

| ¹H NMR | ~10.1 | Singlet (s) | Aldehyde (-CHO) | Highly deshielded proton due to the electronegativity of the oxygen atom. |

| ~8.2 | Doublet (d), J ≈ 8 Hz | H-4 (Pyridine ring) | Aromatic proton ortho to the aldehyde group, deshielded. | |

| ~7.9 | Doublet (d), J ≈ 8 Hz | H-5 (Pyridine ring) | Aromatic proton meta to the aldehyde and ortho to the trifluoromethyl group. | |

| ~2.8 | Singlet (s) | Methyl (-CH₃) | Protons on the methyl group attached to the pyridine ring. | |

| ¹³C NMR | ~192 | Singlet | Aldehyde Carbonyl (C=O) | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| ~162 | Singlet | C-2 (Pyridine ring) | Carbon bearing the methyl group, deshielded by the ring nitrogen. | |

| ~150 | Quartet (q), J(C,F) ≈ 35 Hz | C-6 (Pyridine ring) | Carbon attached to the CF₃ group, showing coupling to fluorine. | |

| ~140 | Singlet | C-4 (Pyridine ring) | Aromatic carbon in the pyridine ring. | |

| ~125 | Quartet (q), J(C,F) ≈ 275 Hz | Trifluoromethyl (-CF₃) | Carbon of the CF₃ group, large C-F coupling constant. | |

| ~122 | Singlet | C-5 (Pyridine ring) | Aromatic carbon in the pyridine ring. | |

| ~120 | Singlet | C-3 (Pyridine ring) | Carbon bearing the aldehyde group. | |

| ~24 | Singlet | Methyl (-CH₃) | Carbon of the methyl group. | |

| ¹⁹F NMR | ~ -68 | Singlet | Trifluoromethyl (-CF₃) | Typical chemical shift for a CF₃ group on an aromatic ring.[3] |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra for a small organic molecule like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. A spectral width of -2 to 12 ppm is typically sufficient.

-

Optimize the receiver gain.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C spectrum. A spectral width of -10 to 200 ppm is standard.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 1-2 seconds are typically required.[4]

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a one-dimensional ¹⁹F spectrum. A wide spectral window may be necessary initially to locate the peak.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard.[5]

-

Integrate the peaks in the ¹H spectrum.

-

Pick and label the peaks in all spectra.

-

Diagram 1: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Predicted Characteristic IR Absorptions

The key functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum. The predicted absorptions are listed in Table 2.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to Weak |

| ~2850 and ~2750 | C-H Stretch | Aldehyde (-CHO) | Medium (Often two distinct peaks) |

| ~1710 | C=O Stretch | Aldehyde Carbonyl | Strong |

| 1600-1450 | C=C and C=N Stretches | Aromatic (Pyridine Ring) | Medium to Strong (multiple bands)[7] |

| 1300-1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong (often broad due to multiple C-F vibrations) |

| 900-675 | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring) | Strong |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks and correlate them to the functional groups in the molecule.[8]

-

Diagram 2: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.[9] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar organic molecules.[10]

Predicted Mass Spectrometric Data

For this compound (C₈H₆F₃NO), the predicted mass spectrometric data is presented in Table 3. The fragmentation is predicted to occur at the weakest bonds and lead to stable fragments.

| m/z (mass-to-charge ratio) | Predicted Ion | Interpretation |

| 189.04 | [M]⁺˙ | Molecular Ion |

| 190.05 | [M+H]⁺ | Protonated Molecular Ion (in positive mode ESI) |

| 188.03 | [M-H]⁺ | Loss of the aldehydic proton radical. A common fragmentation for aromatic aldehydes.[11] |

| 161.04 | [M-CO]⁺˙ | Loss of carbon monoxide from the aldehyde group. |

| 120.04 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the protonated molecule [M+H]⁺.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the molecular ion.

-

For structural confirmation, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ ion (m/z 190.05) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the molecular weight.

-

Interpret the MS/MS spectrum by correlating the observed fragment ions with the predicted fragmentation pathways.

-

Diagram 3: Predicted ESI-MS Fragmentation Pathway.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust predictive framework for the expected spectroscopic data and outlines standardized protocols for their experimental acquisition. By understanding the principles behind the predicted chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can more effectively interpret their own data, validate the structure of their synthesized material, and proceed with confidence in their research and development endeavors. The self-validating nature of combining these techniques ensures the highest level of scientific integrity in molecular characterization.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available at: [Link]

-

OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 39, 1599-1606.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Available at: [Link]

-

SpectraBase. (n.d.). 2-METHYL-3-TRIFLUOROMETHYL-PYRIDINE - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

- Leito, I., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 671-698.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

- Berger, R., et al. (2018). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 56(10), 963-972.

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

- Szafran, M. (1962). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 479-484.

- Al-Amiery, A. A., et al. (2019). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine....

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. Available at: [Link]

-

SpectraBase. (n.d.). Pyridine. Available at: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

- Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.

- Kéki, S. (2019).

- Gomha, S. M., et al. (2023).

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Available at: [Link]

-

YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Available at: [Link]

- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

University of California, Irvine. (n.d.). 13-C NMR Protocol for beginners AV-400. Available at: [Link]

- Wong, P. T. T., & Jayaraman, A. (1965). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 43(6), 1664-1672.

- Pesch, J., et al. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(24), 15477-15487.

- Pesch, J., et al. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.

- de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-955.

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available at: [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Available at: [Link]

- Farran, R., et al. (2015). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. Rapid Communications in Mass Spectrometry, 29(21), 1947-1955.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

YouTube. (2023). predicting likely fragments in a mass spectrum. Available at: [Link]

-

Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Available at: [Link]

-

ACD/Labs. (2021). Predict and Identify MS Fragments with Software. YouTube. Available at: [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation. MS tools. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GCMS Section 6.11.4 [people.whitman.edu]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. mdpi.com [mdpi.com]

Trifluoromethylnicotinaldehydes: A Synthetic and Historical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, trifluoromethylnicotinaldehydes stand out as exceptionally versatile building blocks, bridging the unique electronic properties of a trifluoromethylated pyridine ring with the reactive potential of an aldehyde. This guide provides a comprehensive overview of the discovery, historical evolution, and key synthetic strategies for accessing these pivotal compounds. We will explore the causal logic behind pivotal experimental choices, present detailed synthetic protocols, and trace the development from early, challenging syntheses to contemporary, efficient methodologies.

The Trifluoromethyl Group: A Game Changer in Pyridine Chemistry

The trifluoromethyl (-CF₃) group is far more than a simple fluorinated analogue of a methyl group. Its intense electron-withdrawing character and high lipophilicity profoundly alter the physicochemical properties of the parent molecule. When appended to a pyridine ring, the -CF₃ group modulates the basicity (pKa) of the ring nitrogen, influences the regioselectivity of further reactions, and critically, enhances metabolic stability by blocking oxidative pathways. The addition of an aldehyde functionality at the 3-position (nicotinaldehyde) introduces a versatile synthetic handle, enabling a vast array of subsequent chemical transformations such as Wittig reactions, reductive aminations, and condensations. This combination makes trifluoromethylnicotinaldehydes highly prized intermediates in the synthesis of agrochemicals and pharmaceuticals.[1]

Historical Milestones: The Genesis of Trifluoromethylated Aromatics

The journey into trifluoromethylated aromatics began long before their application in complex heterocycles. The first synthesis of an aromatic compound bearing a -CF₃ group was reported by Swarts in 1898, who prepared benzotrifluoride from benzotrichloride.[1] It took nearly half a century for this chemistry to be translated to the pyridine core. In 1947, the first synthesis of a trifluoromethylpyridine (TFMP) was achieved through a process analogous to Swarts' work: the chlorination and subsequent fluorination of picoline (methylpyridine).[1]

These early methods were often harsh and lacked the precision required for complex, substituted pyridines. The primary routes for preparing TFMP derivatives have since evolved into three main strategies[1]:

-

Halogen Exchange: Starting with a trichloromethylpyridine and performing a chlorine/fluorine exchange, typically with HF.[2]

-

Pyridine Ring Construction: Building the pyridine ring from an acyclic, trifluoromethyl-containing building block.[1][3]

-

Direct Trifluoromethylation: Introducing the -CF₃ group directly onto a pre-formed pyridine ring using modern trifluoromethylating agents.

Key Synthetic Pathways to Trifluoromethylnicotinaldehyde Isomers

The specific placement of the trifluoromethyl group dictates the optimal synthetic strategy. The 6- and 2-substituted isomers are particularly common in drug discovery programs.

Synthesis of 6-(Trifluoromethyl)nicotinaldehyde

This isomer is a crucial intermediate for numerous biologically active molecules, including the CSF-1R kinase inhibitor Pexidartinib.[1] A prevalent and effective modern synthesis involves the late-stage oxidation of a more easily accessible precursor.

Experimental Protocol: Oxidation of (6-(Trifluoromethyl)pyridin-3-yl)methanol [4]

-

Setup: A reaction flask is charged with (6-(trifluoromethyl)pyridin-3-yl)methanol and a suitable solvent, typically a chlorinated solvent like dichloromethane (DCM). The mixture is stirred and cooled in an ice bath.

-

Oxidation: Activated manganese dioxide (MnO₂) is added portion-wise to the cooled solution. The amount of MnO₂ is critical and usually added in large excess (5-10 equivalents).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred vigorously for several hours to overnight. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the solid manganese salts are removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with additional DCM.

-

Isolation: The combined filtrates are concentrated under reduced pressure to yield the crude 6-(trifluoromethyl)nicotinaldehyde, which is often a white solid of sufficient purity for subsequent steps or can be further purified by column chromatography.[4]

Causality in Experimental Design:

-

Choice of Oxidant: MnO₂ is a mild and highly selective oxidant for benzylic and allylic alcohols. Its heterogeneous nature simplifies the reaction workup, as it can be easily filtered off, which is a significant advantage for scalability.

-

Solvent Selection: Dichloromethane is an excellent solvent for the starting material and product, and is relatively inert to the oxidizing conditions.

-

Precursor Strategy: Synthesizing the corresponding alcohol first and then oxidizing it is often more straightforward than attempting to directly form the aldehyde on the trifluoromethylated ring, providing a more reliable and higher-yielding pathway.

Another powerful approach involves constructing the pyridine ring itself, which offers excellent control of regiochemistry.

Diagram 1: Synthesis of 6-(Trifluoromethyl)nicotinaldehyde via Oxidation

Caption: Late-stage oxidation to produce 6-(trifluoromethyl)nicotinaldehyde.

Synthesis of 2-(Trifluoromethyl)nicotinaldehyde

Accessing the 2-trifluoromethyl isomer often relies on building the pyridine ring from simple fluorinated precursors, a strategy that has been developed for the corresponding nicotinic acid derivatives.[5][6][7]

Experimental Protocol: Ring Construction Strategy (Generalized) [1]

-

Condensation: A trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, is subjected to a cyclocondensation reaction.[1][8]

-

Cyclization Partner: The trifluoromethylated precursor is reacted with an appropriate partner, like an enamine or an aminocrotonate derivative, in the presence of a base or acid catalyst to form the pyridine ring.

-

Functional Group Handle: The initial cyclization product often contains an ester or nitrile group at the 3-position, which serves as a precursor to the aldehyde.

-

Reduction: The ester or nitrile is selectively reduced to the aldehyde. A common method for reducing an ester to an aldehyde is using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C).

-

Purification: The final product is isolated and purified using standard techniques like column chromatography.

Causality in Experimental Design:

-

Building Block Approach: This strategy is highly convergent and allows for the precise installation of the trifluoromethyl group at the 2-position, avoiding the regioselectivity issues that can arise from direct trifluoromethylation of a substituted pyridine.

-

Controlled Reduction: The use of DIBAL-H at low temperatures is crucial for stopping the reduction of the ester at the aldehyde stage, preventing over-reduction to the primary alcohol.

Diagram 2: Generalized Ring Construction for 2-CF₃-Pyridine Derivatives

Caption: Building the pyridine core to access 2-trifluoromethylnicotinaldehyde.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends heavily on factors like desired substitution pattern, scale, and the availability of starting materials.

| Methodology | Typical Starting Materials | Key Reagents | Advantages | Limitations |

| Classical Halogen Exchange | Trichloromethyl-picolines | HF, SbF₃ | Cost-effective for simple TFMPs | Harsh conditions, limited functional group tolerance, multi-step |

| Ring Construction | Acyclic CF₃-ketones/esters | Enamines, ammonia | Excellent regiocontrol, high convergence | Synthesis of acyclic precursors can be complex |

| Late-Stage Oxidation | Trifluoromethyl-pyridinemethanols | MnO₂, Dess-Martin periodinane | High-yielding, clean reactions, good for complex molecules | Requires synthesis of the alcohol precursor |

| Direct C-H Trifluoromethylation | Substituted Pyridines | Togni/Umemoto reagents, CF₃I + catalyst | Atom economical, reduces step count | Regioselectivity can be a major challenge, expensive reagents |

Conclusion and Future Directions

The history of trifluoromethylnicotinaldehydes charts a clear progression from challenging, brute-force syntheses to elegant and highly selective modern strategies. The development of ring-construction methodologies and reliable late-stage functionalization techniques has transformed these compounds from academic curiosities into readily available and indispensable tools for drug discovery. Future research will likely focus on developing even more efficient and sustainable methods, particularly through catalytic direct C-H trifluoromethylation, to further streamline access to these high-value chemical intermediates.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[Link]

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed.[Link]

-

5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. JNAS | Journals of National Academy of Sciences of Ukraine.[Link]

- Preparation of (trifluoromethyl)pyridines.

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar.[Link]

-

Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC - NIH.[Link]

-

Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate.[Link]

-

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate.[Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.[Link]

-

5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. JNAS | Journals of National Academy of Sciences of Ukraine.[Link]

-

The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate.[Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. nbinno.com [nbinno.com]

- 5. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde, a key building block in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, a representative synthesis protocol, and its applications in modern research and development.

Molecular Structure and Identification

This compound, with the IUPAC name 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde, is a substituted pyridine derivative.[1] Its structure features a pyridine ring functionalized with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and an aldehyde group at the 3-position. The presence of the electron-withdrawing trifluoromethyl group and the aldehyde functionality makes this molecule a versatile intermediate for various chemical transformations.

The molecular formula of this compound is C₈H₆F₃NO.[1] It is identified by the CAS Number 545394-83-0.[1]

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Weight | 189.13 g/mol | N/A |

| Molecular Formula | C₈H₆F₃NO | [1] |

| CAS Number | 545394-83-0 | [1] |

| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | [1] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [1] |

| Solubility | Sparingly soluble in water (6.1E-4 g/L at 25°C) | [2] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. Air sensitive. | [2] |

Synthesis Protocol: A Representative Method

The foundational logic for this experimental choice lies in the mild and selective nature of manganese dioxide (MnO₂) as an oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in a suitable solvent like dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0°C using an ice bath. While stirring, add an excess of activated manganese dioxide (approximately 5-10 equivalents) portion-wise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with additional DCM.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

This self-validating protocol relies on the clear physical separation of the solid oxidant and the visual confirmation of product formation via TLC, ensuring a high degree of confidence in the outcome.

Spectroscopic Characterization (Expected)

While specific experimental spectra for this compound are not provided in the searched literature, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the pyridine ring, and the aldehydic proton. The aldehydic proton will appear as a singlet at a characteristic downfield shift (around 9-10 ppm). The aromatic protons will exhibit splitting patterns dependent on their coupling with each other. The methyl protons will likely appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the carbons of the pyridine ring, the trifluoromethyl carbon (likely a quartet due to coupling with fluorine), and the highly deshielded carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range).

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. Other characteristic peaks for C-H, C-N, and C-F bonds will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (189.13 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group or the trifluoromethyl group.

Applications in Drug Development and Research

The trifluoromethyl group is a crucial substituent in modern medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5][6] The introduction of a trifluoromethyl group can significantly alter the electronic properties of a molecule, which can be advantageous in drug design.[7]

This compound, as a trifluoromethyl-substituted pyridine derivative, is a valuable building block for the synthesis of novel therapeutic agents and agrochemicals.[8] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including:

-

Reductive amination: to introduce diverse amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes.[2]

-

Condensation reactions: to construct heterocyclic systems.

Derivatives of trifluoromethylpyridines have been explored for their potential in treating a range of diseases, and this aldehyde is a key intermediate for accessing such compounds. For instance, similar structures are used in the development of treatments for Alzheimer's disease.[3]

Safety and Handling

This compound is classified as harmful and an irritant.[1] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or a fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[9]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] It is sensitive to air and should be stored under an inert atmosphere.[2]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air. Seek medical attention if irritation or other symptoms persist.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive aldehyde group and a trifluoromethyl-substituted pyridine ring makes it an attractive starting material for the synthesis of complex molecules with desirable biological and physical properties. This guide provides a foundational understanding of its structure, properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. Retrieved from [Link]

- Saga, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 291-303.

- MDPI. (2025).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the predicted solubility profile of the compound based on its physicochemical properties and presents a detailed, field-proven methodology for its empirical determination in a range of organic solvents.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound (CAS No: 545394-83-0) is a substituted pyridine derivative featuring a reactive aldehyde group, a methyl group, and a trifluoromethyl moiety.[2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating final products. Poor solubility can lead to challenges in reaction kinetics, yield, and bioavailability, making a thorough understanding of this property essential for efficient and scalable chemical processes.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO | [2] |

| Molecular Weight | 189.14 g/mol | Calculated |

| LogP | 2.22130 | [3] |

| pKa | -0.54±0.22 (Predicted) | [3] |

| Melting Point | 157-161 °C | [3] |

| Appearance | White to Almost white Solid | [4] |

Predicted Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[5][6] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound offers insights into its expected solubility:

-

Polar Features: The nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde group introduce polarity and potential for hydrogen bonding with protic solvents.

-

Nonpolar Features: The methyl group and, notably, the lipophilic trifluoromethyl group contribute to its nonpolar character.

The predicted LogP value of 2.22130 indicates a degree of lipophilicity, suggesting that the compound will likely exhibit good solubility in moderately polar to nonpolar organic solvents.[3] Conversely, its solubility in highly polar solvents like water is expected to be low, a prediction supported by a reported value of "Sparingly Soluble (6.1E-4 g/L) (25°C)".[3]

Based on these characteristics, we can anticipate the following solubility trends:

-

High Solubility: In solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and some polar aprotic solvents (e.g., acetone, ethyl acetate). The solubility of the related compound 6-(Trifluoromethyl)pyridine-3-carboxaldehyde in methanol supports this prediction.[4]

-

Moderate Solubility: In nonpolar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane), driven by van der Waals forces.

-

Low Solubility: In highly nonpolar aliphatic hydrocarbons (e.g., hexane) and highly polar protic solvents like water.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a systematic approach is required. The following protocol is a robust, self-validating method suitable for a research or process development laboratory.

Materials and Equipment

-

This compound (purity ≥95%)[2]

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Scintillation vials or test tubes with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Solvents (analytical grade):

-

Methanol (Polar protic)

-

Ethanol (Polar protic)

-

Acetone (Polar aprotic)

-

Acetonitrile (Polar aprotic)

-

Ethyl Acetate (Moderately polar)

-

Dichloromethane (DCM) (Nonpolar)

-

Toluene (Nonpolar)

-

Hexane (Nonpolar)

-

Safety Precautions

-

Handle this compound in a well-ventilated area, preferably a fume hood.[7][8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10]

-